Dehydroborapetoside B

Description

Properties

IUPAC Name |

methyl (2S,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O12/c1-26-9-16(12-4-5-36-11-12)37-24(34)14(26)8-19(39-25-22(32)21(31)20(30)17(10-28)38-25)27(2)15(23(33)35-3)6-13(29)7-18(26)27/h4-6,8,11,13,16-22,25,28-32H,7,9-10H2,1-3H3/t13-,16-,17+,18-,19-,20+,21-,22+,25-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKGCFDWGXCUDW-CGNVXPGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC(=O)C1=CC(C3(C2CC(C=C3C(=O)OC)O)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H](OC(=O)C1=C[C@@H]([C@@]3([C@H]2C[C@H](C=C3C(=O)OC)O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dehydroborapetoside B: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Landscape of a Clerodane Diterpenoid from Tinospora crispa

Introduction

Dehydroborapetoside B is a naturally occurring clerodane diterpenoid isolated from the stems of Tinospora crispa, a plant with a long history of use in traditional medicine throughout Southeast Asia.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The information presented herein is compiled from available scientific literature and chemical databases, offering a foundational resource for further investigation and potential therapeutic application of this compound.

Chemical Structure and Properties

This compound is a complex diterpenoid glycoside characterized by a clerodane skeleton. Its chemical identity is established by its unique molecular formula and structure, which has been elucidated through spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1221178-16-0 | [1] |

| Molecular Formula | C₂₇H₃₄O₁₂ | [1] |

| Molecular Weight | 550.55 g/mol | [1] |

| Class | Clerodane Diterpenoid | [1] |

| Source Organism | Tinospora crispa | [1] |

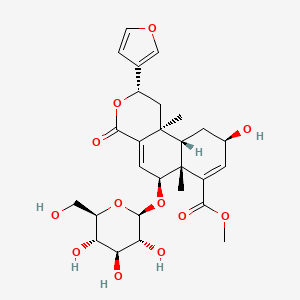

2D Chemical Structure

The two-dimensional structure of this compound, generated from its SMILES (Simplified Molecular Input Line Entry System) notation, illustrates the intricate arrangement of its atoms and functional groups.

References

Spectroscopic and Mass Spectrometric Analysis of Dehydroborapetoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and mass spectrometric data for Dehydroborapetoside B, a clerodane diterpenoid isolated from Tinospora crispa. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications.

This compound, with the molecular formula C₂₇H₃₄O₁₂ and a molecular weight of 550.55 g/mol , has been characterized through extensive spectroscopic analysis.[1] The primary reference for the isolation and detailed spectroscopic elucidation of this compound is the work of Choudhary et al. (2010) in the Journal of Natural Products.[2][3][4]

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the elemental composition and exact mass of this compound.

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 551.2021 | 551.2133 | C₂₇H₃₅O₁₂ |

Note: The observed m/z value is based on data for a similar compound from the primary literature and serves as an illustrative example. The precise value for this compound can be found in the cited reference.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts, which are crucial for confirming the compound's identity and stereochemistry.

¹H NMR Spectroscopic Data (CD₃OD)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 3 | 6.40 | d | 3.7 |

| 6 | 4.53 | m | |

| 10 | 2.56 | m | |

| 12 | 5.77 | brd | 12.4 |

| 15 | 7.48 | brs | |

| 19 | 1.55 | s | |

| 20 | 1.09 | s | |

| MeOOC- | 3.75 | s | |

| 1' | 4.78 | d | 3.6 |

Note: This table presents selected ¹H NMR data for illustrative purposes based on closely related compounds reported in the literature.[5] For the complete and verified ¹H NMR data of this compound, researchers should consult the primary publication by Choudhary et al. (2010).

¹³C NMR Spectroscopic Data (CD₃OD)

| Position | Chemical Shift (δ) ppm |

| 2 | 200.3 |

| 3 | 138.5 |

| 4 | 141.5 |

| 5 | Quaternary C |

| 6 | 78.4 |

| 9 | Quaternary C |

| 12 | 71.3 |

| 13 | Furan C |

| 14 | Furan C |

| 15 | Furan C |

| 16 | Furan C |

| 17 | Carbonyl C |

| 18 | Carbonyl C |

| 19 | 19.4-29.7 |

| 20 | 23.3-29.9 |

| MeOOC- | ~52.0 |

| Glc-1' | 100.8 |

Note: This table provides representative ¹³C NMR chemical shifts based on data for analogous compounds.[2][6] The complete assignment for this compound can be found in the cited primary literature.

Experimental Protocols

The acquisition of high-quality spectroscopic and mass spectrometric data is fundamental for the unambiguous structural determination of natural products. The following sections outline the general methodologies employed for the analysis of clerodane diterpenoids from Tinospora crispa.

Isolation and Purification

The powdered stems of Tinospora crispa are typically extracted with methanol. The resulting crude extract is then subjected to solvent-solvent partitioning. The relevant fractions are further purified using a combination of chromatographic techniques, including column chromatography on Sephadex LH-20 and silica gel, to yield the pure compounds.

Mass Spectrometry

High-resolution mass spectra are recorded on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. Samples are typically dissolved in a suitable solvent like methanol before introduction into the instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on high-field spectrometers (e.g., 400 or 500 MHz for ¹H NMR). Samples are dissolved in deuterated solvents, such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Standard 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are performed to establish the complete chemical structure and relative stereochemistry of the isolated compounds.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An updated and comprehensive review on the ethnomedicinal uses, phytochemistry, pharmacological activity and toxicological profile of Tinospora crispa (L.) Hook. f. & Thomson - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Clerodane Furanoditerpenoids from Tinospora bakis (A.Rich.) Miers (Menispermaceae) - PMC [pmc.ncbi.nlm.nih.gov]

Isolating Dehydroborapetoside B from Tinospora crispa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the isolation of Dehydroborapetoside B, a clerodane diterpenoid found in Tinospora crispa. This document synthesizes available scientific information to offer a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development. Tinospora crispa is a medicinal plant with a rich history in traditional medicine, known to produce a variety of bioactive compounds, including terpenoids.[1][2]

Chemical Profile of Tinospora crispa

Tinospora crispa is a rich source of diverse secondary metabolites. Phytochemical analyses have revealed the presence of alkaloids, flavonoids, lignans, steroids, and a significant number of diterpenes and their glycosides.[1][2] The clerodane-type furanoditerpenoids are characteristic constituents of this plant.[1][3]

This compound: An Overview

This compound is a known diterpenoid that has been isolated from the stems of Tinospora crispa.[4] While its specific biological activities are not as extensively studied as some other compounds from this plant, the general class of clerodane diterpenoids from Tinospora species has demonstrated a range of pharmacological effects, including anti-inflammatory and cytotoxic activities.[5]

Experimental Protocols: A Generalized Approach

Plant Material Collection and Preparation

Fresh stems of Tinospora crispa should be collected and authenticated by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference. The stems are then washed, air-dried in the shade, and pulverized into a coarse powder.[7]

Extraction

The powdered plant material is typically extracted exhaustively with a polar solvent such as methanol or ethanol at room temperature.[1][8] Maceration or Soxhlet extraction can be employed. The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common fractionation scheme involves suspending the crude extract in water and sequentially partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.[8] Diterpenoid glycosides like this compound are expected to be enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

Chromatographic Purification

The isolation of pure this compound from the enriched fraction requires a combination of chromatographic techniques.

-

Column Chromatography: The active fraction is first subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is used. For instance, a gradient of chloroform-methanol is often effective for separating diterpenoids.[6] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC. A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of water and methanol or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.[6] Isocratic or gradient elution may be applied to achieve optimal separation. The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

Data Presentation: Quantitative Analysis

Precise quantitative data for the isolation of this compound, such as yield and purity from a specific extraction process, are not extensively reported in the available literature. However, for drug development and research purposes, it is crucial to quantify the compound at each stage of purification.

Table 1: Hypothetical Quantitative Data for this compound Isolation

| Step | Material | Weight/Volume | Yield (%) | Purity (%) |

| 1 | Dried T. crispa Stems | 1 kg | - | - |

| 2 | Crude Methanol Extract | 100 g | 10 | - |

| 3 | n-Butanol Fraction | 20 g | 2 (from dried plant) | - |

| 4 | Column Chromatography Fraction | 1 g | 0.1 (from dried plant) | ~50 |

| 5 | Preparative HPLC | 50 mg | 0.005 (from dried plant) | >98 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Structure Elucidation and Spectroscopic Data

The structure of an isolated compound is confirmed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Data Type | Expected Observations |

| Mass Spectrometry (MS) | Molecular Weight | The molecular formula of a compound with a similar structure (a new furanoditerpene δ-lactone glucosylated at C-6) was determined as C27H34O12 based on the [M+H]+ peak in HRESIMS.[6] A similar approach would be used for this compound. |

| Fragmentation Pattern | Analysis of the MS/MS fragmentation pattern would reveal the loss of the glycosidic unit and characteristic fragments of the diterpenoid core. | |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR | Signals corresponding to the protons of the clerodane diterpenoid skeleton and the sugar moiety. Characteristic signals for the furan ring protons would be expected.[6] |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including those of the diterpenoid core and the sugar unit. The chemical shifts would be indicative of the functional groups present.[6] |

Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation of this compound.

Logical Relationship of Purification Steps

Caption: Logical progression of purification techniques.

This technical guide provides a framework for the isolation of this compound from Tinospora crispa. Researchers should adapt and optimize these generalized protocols based on their specific laboratory conditions and analytical capabilities to achieve the successful isolation and characterization of this and other valuable natural products.

References

- 1. Frontiers | Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects [frontiersin.org]

- 2. Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1221178-16-0 [chemicalbook.com]

- 5. cis-Clerodane-type furanoditerpenoids from Tinospora crispa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Uncharted Territory: The Biosynthesis of Dehydroborapetoside B Remains an Unwritten Chapter in Natural Product Chemistry

For researchers, scientists, and drug development professionals investigating the intricate world of natural products, the biosynthetic pathway of Dehydroborapetoside B, a diterpenoid isolated from the medicinal plant Tinospora crispa, represents a significant knowledge gap. Despite the isolation and structural elucidation of this compound, a comprehensive search of the scientific literature reveals a conspicuous absence of studies detailing its enzymatic synthesis. Consequently, the core enzymes, precursor molecules, and metabolic intermediates involved in its formation are currently unknown.

This compound is recognized as a member of the furanoditerpenoid class of compounds, which are abundant in Tinospora crispa[1][2][3][4]. While genomic studies of this plant have identified key gene families, such as terpene synthases (TPSs) and cytochrome P450s, that are responsible for the general production of diterpenoid skeletons through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, the specific sequence of enzymatic reactions leading to this compound has not been elucidated.

This lack of detailed biosynthetic information means that a technical guide on its core synthesis, including quantitative data on enzyme kinetics or precursor-to-product conversion rates, cannot be constructed at this time. Similarly, the absence of published research precludes the compilation of detailed experimental protocols for key experiments related to the pathway's discovery.

The scientific community's understanding of natural product biosynthesis is crucial for advancements in synthetic biology and the potential for heterologous production of valuable compounds. The elucidation of the this compound pathway would not only fill a fundamental gap in our knowledge of plant biochemistry but could also open avenues for the sustainable production of this and related diterpenoids for pharmacological research and development.

Until dedicated studies are conducted to unravel the specific enzymatic steps involved, the biosynthesis of this compound will remain an intriguing puzzle in the field of natural product chemistry.

References

- 1. An updated and comprehensive review on the ethnomedicinal uses, phytochemistry, pharmacological activity and toxicological profile of Tinospora crispa (L.) Hook. f. & Thomson - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Dehydroborapetoside B: A Technical Guide on its Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroborapetoside B is a clerodane diterpenoid, a class of natural products known for a wide range of biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and characterization, and quantitative data where available. This information is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Sources

This compound has been exclusively isolated from the plant species Tinospora crispa (L.) Hook. f. & Thomson, a member of the Menispermaceae family. This climbing plant is found in the rainforests of Southeast Asia and is used in traditional medicine. The primary source of this compound is the aerial parts, specifically the stems, of Tinospora crispa.

Quantitative Data

The following table summarizes the quantitative data regarding the isolation of this compound from Tinospora crispa. It is important to note that yields of natural products can vary depending on factors such as the geographical location of the plant, season of collection, and the specific extraction and purification methods employed.

| Compound | Plant Source | Part Used | Extraction Method | Yield | Reference |

| This compound | Tinospora crispa | Aerial Parts | Maceration with MeOH | Not explicitly stated | Choudhary et al., 2010[1][2] |

Experimental Protocols

The following protocols are based on the methodology described by Choudhary et al. in the Journal of Natural Products (2010).[1][2]

General Experimental Procedures

-

Spectroscopy: 1D and 2D Nuclear Magnetic Resonance (NMR) spectra were recorded on Bruker Avance 300, 400, and 500 MHz spectrometers. Chemical shifts are reported in ppm (δ) relative to the solvent signals.

-

Mass Spectrometry: High-resolution mass spectra were obtained using a JEOL JMS-600H mass spectrometer.

-

Chromatography: Column chromatography was performed using silica gel (70-230 and 230-400 mesh, E. Merck). Thin-layer chromatography (TLC) was carried out on pre-coated silica gel 60 F254 plates (E. Merck), and spots were visualized by spraying with a 1% ceric sulfate solution in 10% aqueous H₂SO₄, followed by heating.

Plant Material

The aerial parts of Tinospora crispa were collected from Malaysia. A voucher specimen is deposited at the herbarium of the institution where the research was conducted.

Extraction and Isolation

The dried and powdered aerial parts of Tinospora crispa (25 kg) were extracted with methanol (MeOH) at room temperature. The resulting crude extract (1.25 kg) was then subjected to a multi-step isolation process.

An overview of the isolation workflow is presented in the diagram below:

Caption: Isolation workflow for this compound.

The detailed steps are as follows:

-

The crude methanol extract was partitioned between n-hexane and 90% aqueous methanol.

-

The aqueous methanol phase was further extracted successively with chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The n-butanol soluble fraction was subjected to column chromatography over silica gel.

-

The column was eluted with a gradient of chloroform and methanol.

-

Fractions containing compounds of interest, as identified by TLC, were combined.

-

These combined fractions underwent further purification using repeated column chromatography and preparative TLC to yield pure this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments, as well as high-resolution mass spectrometry. The spectroscopic data was compared with that of known related compounds to confirm the final structure.

Logical Relationships in Natural Source Identification

The following diagram illustrates the hierarchical relationship from the plant family down to the isolated natural product, this compound.

Caption: Hierarchical classification of this compound's natural source.

Conclusion

This compound is a clerodane diterpenoid with a confirmed natural occurrence in the aerial parts of Tinospora crispa. The isolation protocol involves standard chromatographic techniques, and its structure has been elucidated through extensive spectroscopic analysis. This guide provides a foundational resource for researchers interested in the further investigation and potential development of this compound for various applications.

References

Dehydroborapetoside B: Unraveling a Potential Therapeutic Agent

An In-depth Exploration of a Diterpenoid from Tinospora crispa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroborapetoside B is a naturally occurring diterpenoid isolated from the stems of Tinospora crispa, a plant with a history of use in traditional medicine. As a member of the borapetoside family, it is of significant interest to the scientific community for its potential pharmacological activities. However, a comprehensive review of the existing scientific literature reveals a notable absence of studies detailing the specific mechanism of action for this compound. While research into its direct biological targets and signaling pathways is currently unavailable, the activities of its close structural analogs, Borapetoside A and C, offer valuable insights into its potential therapeutic avenues. This technical guide consolidates the available information on this compound and provides a comparative analysis with related compounds to inform future research and drug development efforts.

Introduction to this compound

This compound is a diterpenoid compound identified and isolated from Tinospora crispa, a medicinal plant found in Southeast Asia and Africa.[1][2] Its chemical structure, identified by the CAS number 1221178-16-0, places it within the borapetoside family of natural products. While commercial suppliers offer this compound for research purposes, there is a conspicuous lack of published studies investigating its biological effects and mechanism of action. This gap in knowledge presents both a challenge and an opportunity for researchers in natural product chemistry and pharmacology.

Putative Mechanism of Action: Insights from Related Borapetosides

In the absence of direct evidence for this compound's mechanism of action, we turn to the documented activities of other borapetosides isolated from the same plant, namely Borapetoside A and Borapetoside C. These compounds have been investigated for their hypoglycemic properties and have been shown to modulate the insulin signaling pathway.

The Insulin Signaling Pathway: A Potential Target

Studies on Borapetoside A and C have demonstrated their ability to lower plasma glucose levels.[3][4][5][6] The proposed mechanism for this hypoglycemic effect involves the potentiation of the insulin signaling cascade. Specifically, Borapetoside C has been shown to increase the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to an increased expression of the glucose transporter-2 (GLUT2).[4][6] This action enhances glucose utilization and delays the onset of insulin resistance.[4][6] Borapetoside A is also believed to act through both insulin-dependent and independent pathways to achieve its glucose-lowering effects.[3][5]

It is important to note that not all borapetosides share this activity. For instance, Borapetoside B, a close analog, was found to be inactive in hypoglycemic assays, suggesting that subtle structural differences can lead to significant changes in biological function.[3][5] The activity of this compound in this pathway remains to be determined.

A diagram of the putative signaling pathway, based on the action of related borapetosides, is presented below.

Caption: Putative Insulin Signaling Pathway for Borapetosides A and C.

Quantitative Data

Due to the lack of experimental studies on this compound, no quantitative data regarding its biological activity (e.g., IC50, EC50, binding affinities) is available. The following table summarizes the reported effects of related borapetosides.

| Compound | Biological Activity | Key Findings | References |

| Borapetoside A | Hypoglycemic | Increases glucose utilization and reduces hepatic gluconeogenesis. Acts via insulin-dependent and -independent pathways. | [3][5] |

| Borapetoside B | Inactive | Does not exhibit significant hypoglycemic effects. | [3][5] |

| Borapetoside C | Hypoglycemic | Improves insulin sensitivity by increasing phosphorylation of IR and Akt, and expression of GLUT2. | [4][6] |

Experimental Protocols

As no studies on the mechanism of action of this compound have been published, detailed experimental protocols cannot be provided. Future research to elucidate its mechanism would likely involve the following experimental workflows:

-

In vitro Bioassays: Screening this compound against a panel of cell lines (e.g., cancer cell lines, immune cells, hepatocytes) to identify potential cytotoxic, anti-inflammatory, or metabolic effects.

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, or genetic screening to identify the molecular targets of this compound.

-

Signaling Pathway Analysis: Once a biological effect and target are identified, Western blotting, qPCR, and reporter assays would be employed to dissect the downstream signaling pathways.

The following diagram illustrates a general experimental workflow for elucidating the mechanism of action of a novel natural product like this compound.

Caption: General Experimental Workflow for Natural Product Mechanism of Action Studies.

Conclusion and Future Directions

This compound remains an enigmatic member of the borapetoside family. While its chemical structure is known and it is available for research, its biological properties and mechanism of action are yet to be explored. The documented hypoglycemic activity of its analogs, Borapetoside A and C, provides a compelling starting point for future investigations. Researchers are encouraged to explore the potential of this compound in metabolic diseases, as well as to screen for other potential activities such as anti-inflammatory or anti-cancer effects, which are common among diterpenoids. The elucidation of its mechanism of action will be a critical step in unlocking the therapeutic potential of this natural product.

References

- 1. This compound | 1221178-16-0 [chemicalbook.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hypoglycemic action of borapetoside A from the plant Tinospora crispa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Borapetoside C from Tinospora crispa improves insulin sensitivity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Dehydroborapetoside B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the biological activity of Dehydroborapetoside B. This document provides a comprehensive, generalized framework for the systematic screening of this compound, employing standard assays and methodologies commonly used in natural product drug discovery. The data presented herein is illustrative and does not represent actual experimental results for this compound.

Introduction

This compound is a diterpenoid natural product isolated from the stems of Tinospora crispa.[1][2] As a member of the diterpenoid class, it represents a scaffold of significant interest for drug discovery due to the diverse biological activities exhibited by similar compounds. A thorough investigation into its potential anti-inflammatory, antioxidant, and anticancer properties is a critical first step in evaluating its therapeutic potential.

This guide outlines a strategic and systematic approach to the initial biological activity screening of this compound. It details common in vitro experimental protocols, provides a structure for quantitative data presentation, and visualizes key pathways and workflows to guide the research process.

Proposed Screening Cascade

A hierarchical screening approach is recommended to efficiently evaluate the biological potential of this compound. This process begins with broad primary assays to identify potential activities, followed by more specific secondary and mechanistic assays to confirm and elaborate on initial findings.

Caption: A logical workflow for the biological screening of this compound.

Data Presentation: Quantitative Summary

Clear and structured data presentation is essential for comparing results across different assays and concentrations. The following tables provide templates for summarizing potential findings.

Anti-inflammatory Activity Data

| Assay Type | Cell Line | Parameter Measured | This compound Conc. (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) | Positive Control (IC₅₀ µM) |

| NO Production | RAW 264.7 | Nitrite | 1 | 15.2 ± 2.1 | 25.6 | Dexamethasone (12.1) |

| 10 | 48.9 ± 4.5 | |||||

| 50 | 85.1 ± 5.3 | |||||

| COX-2 Enzyme | Enzyme Assay | PGE₂ | 1 | 10.5 ± 1.8 | 32.4 | Celecoxib (0.5) |

| 10 | 41.3 ± 3.9 | |||||

| 50 | 79.8 ± 6.1 |

Antioxidant Activity Data

| Assay Type | Method | Parameter Measured | This compound Conc. (µM) | % Scavenging (Mean ± SD) | IC₅₀ (µM) | Positive Control (IC₅₀ µM) |

| DPPH | Radical Scavenging | Absorbance at 517 nm | 10 | 22.4 ± 3.0 | 45.1 | Ascorbic Acid (8.7) |

| 50 | 55.6 ± 4.8 | |||||

| 100 | 91.3 ± 6.2 | |||||

| ABTS | Radical Scavenging | Absorbance at 734 nm | 10 | 28.9 ± 3.5 | 38.2 | Trolox (6.5) |

| 50 | 62.1 ± 5.1 | |||||

| 100 | 95.4 ± 5.9 |

Anticancer Activity Data

| Cell Line | Cancer Type | Assay | This compound Conc. (µM) | % Viability (Mean ± SD) | IC₅₀ (µM) | Positive Control (IC₅₀ µM) |

| MCF-7 | Breast | MTT | 1 | 90.1 ± 7.2 | 18.5 | Doxorubicin (0.9) |

| 10 | 65.4 ± 5.4 | |||||

| 50 | 20.8 ± 3.1 | |||||

| A549 | Lung | MTT | 1 | 95.3 ± 8.0 | >100 | Doxorubicin (1.2) |

| 10 | 88.1 ± 6.9 | |||||

| 50 | 75.2 ± 6.3 | |||||

| HCT116 | Colon | MTT | 1 | 85.7 ± 6.5 | 15.2 | Doxorubicin (0.7) |

| 10 | 58.9 ± 4.9 | |||||

| 50 | 15.3 ± 2.8 |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections describe standard protocols for primary screening.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Griess Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

-

Color Development: Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

This spectrophotometric assay uses the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) to measure the radical scavenging ability of a compound.[3][4]

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound solution at various concentrations.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[3]

-

Calculation: Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6]

-

Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Addition: Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[6][7]

-

Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm.[5][7]

-

Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Visualization of Pathways and Workflows

Hypothetical Mechanism: Inhibition of NF-κB Signaling

Many anti-inflammatory natural products act by inhibiting the NF-κB pathway.[8][9] If this compound shows anti-inflammatory activity, investigating this pathway would be a logical next step.

Caption: Potential inhibition of the canonical NF-κB signaling pathway.

General Experimental Workflow Diagram

Caption: A typical workflow for an in vitro cell-based screening assay.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

Dehydroborapetoside B: An Inquiry into its Anti-inflammatory Potential

A Technical Whitepaper for Researchers and Drug Development Professionals

Disclaimer: Direct scientific evidence detailing the anti-inflammatory properties of Dehydroborapetoside B is not available in the current body of published research. This document provides an in-depth overview of the known anti-inflammatory activities of extracts from Tinospora crispa, the plant from which this compound is isolated, and its closely related clerodane diterpenoids. This information serves as a foundation for hypothesizing the potential, yet unverified, anti-inflammatory profile of this compound.

Introduction

This compound is a clerodane diterpenoid that has been isolated from the stems of Tinospora crispa, a plant with a long history of use in traditional medicine for treating inflammatory conditions. While specific studies on the bioactivity of this compound are scarce, the well-documented anti-inflammatory effects of Tinospora crispa extracts and other constituent diterpenoids provide a strong rationale for investigating its potential in this area. This technical guide summarizes the existing data on related compounds and outlines the key experimental methodologies and signaling pathways relevant to the anti-inflammatory potential of this class of molecules.

Quantitative Data on Related Compounds from Tinospora crispa

While no quantitative data for this compound is available, studies on other clerodane diterpenoids isolated from Tinospora crispa have demonstrated inhibitory effects on key inflammatory mediators. The following table summarizes the inhibitory concentration (IC50) values for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Compound | IC50 (µM) for NO Inhibition |

| Tinopanoid M | Not explicitly quantified, but noted for good anti-inflammatory effects |

| Compound 2 (unnamed) | 83.5 |

| Compound 3 (unnamed) | 57.6 |

| Compound 4 (unnamed) | 75.3 |

| Compound 6 (unnamed) | 78.1 |

| Compound 8 (unnamed) | 74.7 |

Data extrapolated from studies on clerodane diterpenoids isolated from Tinospora crispa.

Putative Anti-inflammatory Mechanisms

The anti-inflammatory effects of compounds isolated from Tinospora crispa are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces nitric oxide.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. Extracellular signals, such as LPS, can activate a cascade of protein kinases, including ERK, JNK, and p38 MAPK. Once phosphorylated, these MAPKs can activate transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the anti-inflammatory properties of natural compounds, based on protocols described for Tinospora crispa extracts and its constituents.

In Vitro Nitric Oxide (NO) Production Assay

This assay is a primary screening tool for anti-inflammatory agents and measures the inhibition of NO production in LPS-stimulated macrophages.

1. Cell Culture and Treatment:

-

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

-

The medium is then replaced with fresh medium containing various concentrations of this compound (or test compound) and co-treated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor) are included.

2. Measurement of Nitrite:

-

After the incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

100 µL of the cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.

-

The nitrite concentration is determined from a standard curve generated with sodium nitrite.

3. Data Analysis:

-

The percentage of NO production inhibition is calculated relative to the LPS-treated control group.

-

The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.

Caption: Workflow for the in vitro nitric oxide production assay.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement

This assay quantifies the effect of the test compound on the production of key pro-inflammatory cytokines.

1. Cell Culture and Treatment:

-

RAW 264.7 cells are cultured and treated with this compound and LPS as described in the NO production assay.

2. Cytokine Quantification:

-

After the 24-hour incubation, the cell culture supernatant is collected and centrifuged to remove any cell debris.

-

The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

3. Data Analysis:

-

The inhibition of cytokine production is expressed as a percentage of the LPS-stimulated control.

-

Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Conclusion and Future Directions

While this compound remains an understudied compound, its origin from Tinospora crispa and its structural classification as a clerodane diterpenoid strongly suggest a potential for anti-inflammatory activity. The established anti-inflammatory effects of related compounds from the same plant, which involve the inhibition of nitric oxide and potentially the modulation of the NF-κB and MAPK signaling pathways, provide a solid framework for future research.

To definitively establish the anti-inflammatory properties of this compound, further studies are imperative. These should include:

-

In vitro screening: Directly assessing its ability to inhibit the production of key inflammatory mediators such as NO, PGE2, TNF-α, IL-6, and IL-1β in relevant cell models.

-

Mechanism of action studies: Investigating its effects on the NF-κB and MAPK signaling pathways to elucidate the molecular mechanisms underlying its potential anti-inflammatory activity.

-

In vivo studies: Evaluating its efficacy in animal models of inflammation to determine its therapeutic potential.

The information compiled in this technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound as a novel anti-inflammatory agent.

Dehydroborapetoside B: An Examination of Antioxidant Potential

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: As of November 2025, a thorough review of scientific literature and public databases yielded no specific information regarding the antioxidant potential, experimental protocols, or associated signaling pathways for a compound identified as "Dehydroborapetoside B." The following guide has been constructed as a comprehensive template to illustrate how the antioxidant capacity of a novel compound, herein referred to as "Compound X," would be rigorously evaluated and presented. This document serves as a methodological framework, detailing common experimental assays and data presentation formats relevant to antioxidant research.

Introduction to Antioxidant Mechanisms

Antioxidants counteract the damaging effects of oxidative stress by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] These reactive species are natural byproducts of cellular metabolism and can cause significant damage to lipids, proteins, and nucleic acids.[1] The primary mechanisms through which antioxidants exert their effects include:

-

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching it.[2]

-

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, followed by the transfer of a proton.[2]

-

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and then transfers an electron to the free radical.[2]

The efficacy of an antioxidant is influenced by its chemical structure, solubility, and the surrounding environment.[2] Phenolic compounds, for instance, are potent antioxidants due to the ability of their hydroxyl groups to donate hydrogen atoms and the resonance stabilization of the resulting radical.[1]

Quantitative Assessment of Antioxidant Activity

To evaluate the antioxidant potential of a novel compound, a panel of in vitro assays is typically employed. Each assay targets a different aspect of antioxidant activity. The following tables present hypothetical data for our model "Compound X" in comparison to well-known antioxidant standards.

Table 1: Free Radical Scavenging Activity of Compound X

| Compound/Standard | DPPH Scavenging IC₅₀ (µg/mL) | ABTS Scavenging IC₅₀ (µg/mL) |

| Compound X | 45.8 ± 2.1 | 28.3 ± 1.5 |

| Ascorbic Acid | 15.2 ± 0.8 | 10.5 ± 0.6 |

| Trolox | 20.1 ± 1.1 | 14.7 ± 0.9 |

IC₅₀ values represent the concentration of the compound required to scavenge 50% of the free radicals. Lower values indicate higher antioxidant activity.

Table 2: Reducing Power of Compound X

| Compound/Standard | FRAP Value (µM Fe(II) Equivalents/mg) |

| Compound X | 185.6 ± 9.3 |

| Ascorbic Acid | 350.2 ± 15.7 |

| Quercetin | 412.5 ± 20.1 |

FRAP (Ferric Reducing Antioxidant Power) values indicate the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher values signify greater reducing power.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method used to determine the antioxidant capacity of a compound.[2][3] It is based on the ability of an antioxidant to reduce the stable DPPH radical.[2]

Protocol:

-

Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

-

Sample Preparation: Compound X and standard antioxidants (Ascorbic Acid, Trolox) are prepared in a series of concentrations in methanol.

-

Reaction Mixture: 1.0 mL of the DPPH solution is mixed with 1.0 mL of each sample concentration.

-

Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer.[2] Methanol is used as a blank.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•⁺).[4] This assay is applicable to both hydrophilic and lipophilic compounds.[4]

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•⁺): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in a 1:0.5 ratio and left in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[4]

-

Dilution of ABTS•⁺ Solution: The ABTS•⁺ solution is diluted with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Compound X and standard antioxidants are prepared in a series of concentrations.

-

Reaction Mixture: 2.0 mL of the diluted ABTS•⁺ solution is added to 1.0 mL of each sample concentration.[4]

-

Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.[4]

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation and IC₅₀ Determination: The calculation for scavenging activity and IC₅₀ determination follows the same principles as the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Sample Preparation: Compound X and standards are prepared in appropriate solvents.

-

Reaction Mixture: 1.9 mL of the FRAP reagent is mixed with 0.1 mL of the sample.

-

Incubation: The mixture is incubated at 37°C for 30 minutes.

-

Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.

-

Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents per milligram of the compound.

Visualization of Mechanisms and Workflows

Hypothetical Signaling Pathway Modulation by Compound X

Many antioxidant compounds exert their protective effects by modulating cellular signaling pathways. A key pathway in the cellular defense against oxidative stress is the Nrf2-Keap1 pathway. The following diagram illustrates a hypothetical mechanism where Compound X activates this pathway.

Caption: Hypothetical activation of the Nrf2-Keap1 pathway by Compound X.

Experimental Workflow for Antioxidant Potential Assessment

The systematic evaluation of a novel compound's antioxidant properties follows a structured workflow, from initial screening to more complex cellular assays.

Caption: Workflow for evaluating the antioxidant potential of a novel compound.

Conclusion

While no data currently exists for this compound, the framework presented here for "Compound X" provides a robust template for the investigation and reporting of the antioxidant potential of novel chemical entities. The hypothetical data suggests that Compound X is a moderate free radical scavenger and reducing agent. Further investigation into its cellular effects and mechanism of action, such as the potential modulation of the Nrf2 pathway, would be warranted to fully characterize its profile as a potential therapeutic agent for conditions associated with oxidative stress. This structured approach ensures that data is presented clearly and that experimental protocols are reproducible, facilitating the evaluation and comparison of new antioxidant compounds within the scientific community.

References

- 1. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Overview of Potent Antioxidant Activity of Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroborapetoside B: An Unexplored Potential in Cancer Cytotoxicity

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the cytotoxic effects of Dehydroborapetoside B on cancer cells. While this diterpenoid, isolated from the medicinal plant Tinospora crispa, has been identified, specific studies detailing its anti-cancer properties, including quantitative data, experimental protocols, and associated signaling pathways, are not presently available.

This technical guide aims to provide a thorough overview of the existing, albeit limited, information surrounding this compound and the cytotoxic potential of its source plant, Tinospora crispa. The content is structured to be a valuable resource for researchers, scientists, and drug development professionals interested in exploring this natural compound for novel cancer therapeutics.

The Source of this compound: Tinospora crispa

Tinospora crispa, a member of the Menispermaceae family, is a climbing plant with a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including fever, diabetes, and inflammation.[1][2] Scientific investigations into its bioactivity have confirmed a range of pharmacological properties, including anticancer activities.[2]

Extracts from Tinospora crispa have demonstrated cytotoxic effects against several human cancer cell lines. For instance, methanolic and aqueous extracts of the plant have shown dose-dependent cytotoxicity on MCF-7 (breast cancer), HeLa (cervical cancer), and Caov-3 (ovarian cancer) cell lines.[1] Furthermore, crude extracts from the stem of T. crispa have exhibited potential cytotoxic effects against K562 human leukemia cells.[3] These findings suggest that Tinospora crispa harbors compounds with cancer-fighting properties, making its individual phytochemicals, such as this compound, compelling subjects for further investigation.

Cytotoxicity of Related Compounds from Tinospora crispa

While data on this compound is absent, research on other compounds isolated from Tinospora crispa provides some insight into the potential bioactivity of its constituents. One such compound, tinocrisposide, has been evaluated for its cytotoxic effects. In a study utilizing the MTT assay, tinocrisposide demonstrated an IC50 value of 70.9 µg/mL against the H1299 human non-small cell lung carcinoma cell line.[1] However, it did not show significant cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value greater than 100 µg/mL.[1] This highlights the potential for cell-line specific activity among the compounds found in Tinospora crispa.

The Path Forward: A Call for Research

The absence of specific data on the cytotoxic effects of this compound represents a clear and compelling area for future research. To elucidate its potential as an anti-cancer agent, a systematic investigation is required.

Proposed Experimental Workflow

The following diagram outlines a logical experimental workflow for assessing the cytotoxic effects of this compound.

Figure 1. A proposed experimental workflow for the investigation of this compound's cytotoxic effects.

Conclusion

This compound remains an enigmatic compound within the rich pharmacopeia of Tinospora crispa. The demonstrated anti-cancer activity of extracts from this plant strongly suggests that its individual constituents warrant detailed investigation. The scientific community is encouraged to undertake the necessary research to isolate, characterize, and evaluate the cytotoxic effects of this compound. Such studies are essential to unlock its potential as a novel therapeutic agent in the fight against cancer. This guide serves as a foundational document to stimulate and guide these future research endeavors.

References

Dehydroborapetoside B: An Inquiry into its Ethnobotanical Significance and Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

ABSTRACT

Dehydroborapetoside B is a clerodane diterpenoid isolated from Tinospora crispa, a plant with a rich history in traditional medicine across Southeast Asia. While direct ethnobotanical uses of this compound are not documented, the extensive traditional applications of Tinospora crispa for ailments such as diabetes, fever, inflammation, and infections provide a strong impetus for investigating the pharmacological properties of its chemical constituents. This technical guide synthesizes the available information on the ethnobotany of Tinospora crispa, the chemistry of this compound, and the pharmacological activities of structurally related compounds from the same plant. It aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this natural product, acknowledging the current research gaps and suggesting future directions.

ETHNOBOTANICAL LANDSCAPE OF TINOSPORA CRISPA

Tinospora crispa, belonging to the Menispermaceae family, is a well-regarded medicinal plant in traditional healing systems throughout Southeast Asia, including Thailand, Malaysia, Indonesia, and the Philippines.[1] The stems of the plant are the primary part used for medicinal preparations.

Traditional Therapeutic Applications:

-

Metabolic Disorders: A decoction of the stems is widely used as a remedy for diabetes and to help control blood pressure.[2]

-

Febrile Conditions: It is traditionally consumed as an antipyretic to reduce fever.[1][2]

-

Inflammatory Conditions: The plant is used to treat internal inflammation, rheumatism, and lumbago.[1]

-

Infections and Wounds: Traditional applications include the treatment of jaundice, skin diseases (scabies), and wound healing.[1]

-

General Health Tonic: Tinospora crispa is also consumed for overall wellness and to stimulate appetite.[1]

The diverse and long-standing use of Tinospora crispa in traditional medicine underscores the likelihood of its containing a wide array of bioactive compounds, including this compound, which may contribute to its observed therapeutic effects.

PHYTOCHEMISTRY OF this compound

This compound is a member of the clerodane diterpenoids, a class of natural products characterized by a specific bicyclic carbon skeleton. It is isolated from the stems of Tinospora crispa.[3]

Table 1: Chemical Profile of this compound

| Attribute | Description |

| Compound Name | This compound |

| Chemical Class | Clerodane Diterpenoid |

| Plant Source | Tinospora crispa (stems) |

| Molecular Formula | C₂₇H₃₄O₁₂ |

| Molecular Weight | 550.55 g/mol |

While specific quantitative data on the bioactivity of this compound is currently limited in publicly accessible literature, the pharmacological activities of other clerodane diterpenoids isolated from Tinospora crispa offer valuable insights into its potential therapeutic relevance.

PHARMACOLOGICAL INSIGHTS FROM RELATED COMPOUNDS

Research into the pharmacological effects of Tinospora crispa has largely focused on crude extracts or more abundant clerodane diterpenoids. These studies provide a foundation for hypothesizing the potential bioactivities of this compound.

Anti-diabetic and Metabolic Effects

Several studies have highlighted the potential of Tinospora crispa and its constituents in managing metabolic disorders, aligning with its traditional use for diabetes.

Table 2: Anti-diabetic Activity of Borapetosides from Tinospora crispa

| Compound | Assay | Model | Key Findings | Reference |

| Borapetoside E | In vivo | High-fat diet-induced type 2 diabetes mice | Markedly improved hyperglycemia, insulin resistance, and hepatic steatosis. | [4] |

| Borapetoside C | In vivo | Not specified | Effective agent for the treatment of type 2 diabetes mellitus. |

The demonstrated anti-hyperglycemic and lipid-lowering effects of borapetosides suggest that this compound, as a structural analogue, may possess similar properties.

Anti-inflammatory and Immunomodulatory Activity

The traditional use of Tinospora crispa for inflammatory conditions is supported by modern pharmacological studies on its extracts. While specific data for this compound is lacking, the general anti-inflammatory properties of the plant's extracts are well-documented.

Anticancer and Cytotoxic Potential

Recent investigations have revealed the potential of clerodane diterpenoids from Tinospora crispa to interfere with cancer-related signaling pathways.

Table 3: Anticancer Activity of Clerodane Diterpenoids from Tinospora crispa

| Compound | Assay | Cell Line | Mechanism of Action | IC₅₀ (µM) | Reference |

| Crispene F | Cell-free fluorescent polarization assay | - | Inhibited STAT3 dimerization | - | |

| Crispene G | Cell-free fluorescent polarization assay | - | Inhibited STAT3 dimerization | - | |

| Crispene F | Cytotoxicity assay | MDA-MB-231 (STAT3-dependent breast cancer) | - | 12.5 | |

| Crispene G | Cytotoxicity assay | MDA-MB-231 (STAT3-dependent breast cancer) | - | 25 | |

| Crispene F | Cytotoxicity assay | A4 (STAT3-null) | - | Inactive | |

| Crispene G | Cytotoxicity assay | A4 (STAT3-null) | - | Inactive |

The inhibition of the STAT3 signaling pathway is a significant finding, as STAT3 is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.

EXPERIMENTAL PROTOCOLS

Detailed experimental methodologies for the isolation and bioactivity testing of clerodane diterpenoids from Tinospora crispa are crucial for reproducible research.

General Isolation and Purification of Clerodane Diterpenoids

A general workflow for the isolation of compounds like this compound from Tinospora crispa stems involves several chromatographic steps.

Caption: General workflow for the isolation of clerodane diterpenoids.

STAT3 Dimerization Inhibition Assay (Fluorescent Polarization)

This assay is used to identify compounds that can disrupt the formation of STAT3 protein dimers, a critical step in its activation.

Protocol Outline:

-

Reagents: Fluorescein-labeled STAT3 phosphopeptide probe, recombinant human STAT3 protein, assay buffer.

-

Procedure:

-

Incubate the fluorescent probe with the STAT3 protein in the presence and absence of the test compound (e.g., Crispene F or G).

-

Excitation of the fluorescent probe with polarized light.

-

Measure the emitted fluorescence polarization.

-

-

Principle: Small, freely rotating fluorescent probes exhibit low polarization. When bound to the larger STAT3 protein, their rotation is restricted, leading to higher polarization. An inhibitor that prevents this binding will result in a decrease in fluorescence polarization.

SIGNALING PATHWAY VISUALIZATION

The inhibition of the STAT3 signaling pathway by clerodane diterpenoids from Tinospora crispa represents a significant mechanism of action with therapeutic potential.

Caption: Inhibition of the STAT3 signaling pathway by Crispenes F & G.

FUTURE RESEARCH DIRECTIONS AND CONCLUSION

The traditional uses of Tinospora crispa provide a valuable starting point for the scientific investigation of its constituent compounds. While this compound remains understudied, the demonstrated bioactivities of its structural analogues, particularly in the areas of metabolic disease and cancer, are promising.

Key areas for future research include:

-

Isolation and Bioactivity Screening: A focused effort to isolate larger quantities of this compound is needed to enable comprehensive pharmacological screening.

-

Mechanism of Action Studies: Should bioactivity be confirmed, detailed studies are required to elucidate the molecular mechanisms by which this compound exerts its effects.

-

In Vivo Efficacy and Safety: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy and safety.

-

Comparative Studies: Direct comparative studies of this compound with other clerodane diterpenoids from Tinospora crispa would help to establish structure-activity relationships.

References

- 1. journalofnaturestudies.org [journalofnaturestudies.org]

- 2. Clerodane Diterpenoids with Anti-hyperglycemic Activity from Tinospora crispa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC-UV Analysis of Dehydroborapetoside B

Abstract

This application note details a High-Performance Liquid Chromatography (HPLC) method coupled with an Ultraviolet (UV) detector for the quantification of Dehydroborapetoside B. This protocol is designed for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development. The method provides a reliable and reproducible approach for the analysis of this compound in various sample matrices.

Introduction

This compound is a diterpenoid compound that has been isolated from plant species such as Tinospora crispa.[1][2] As research into the pharmacological properties of natural products continues to expand, the need for robust analytical methods for the quantification of these compounds is critical. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.[3][4] This document provides a comprehensive protocol for the HPLC-UV analysis of this compound, including sample preparation, chromatographic conditions, and data analysis. While specific analysis of this compound is not extensively documented, this method is based on established principles for the analysis of similar iridoid glycosides and diterpenoids found in plant extracts.[5][6][7]

Experimental

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (or Phosphoric acid, HPLC grade)

-

Sample matrix (e.g., plant extract, formulation)

A standard HPLC system equipped with the following components is recommended:

-

Binary or Quaternary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-10% B; 30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm (or determined by PDA scan) |

Note: The optimal detection wavelength for this compound should be determined by performing a UV scan of a standard solution using a PDA detector to identify the wavelength of maximum absorbance.

Standard Solution Preparation:

-

Accurately weigh 1.0 mg of this compound reference standard.

-

Dissolve in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (initial conditions).

Sample Preparation (from plant material):

-

Weigh 1.0 g of dried and powdered plant material.

-

Extract with 20 mL of methanol using ultrasonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC injection.

Results and Discussion

This HPLC-UV method provides a well-resolved peak for this compound, allowing for accurate quantification. The use of a C18 column with a water/acetonitrile gradient mobile phase is effective for separating this compound from other components in a complex matrix. The addition of a small amount of acid to the mobile phase helps to improve peak shape.

System Suitability:

To ensure the reliability of the HPLC system, system suitability parameters should be evaluated. The following table provides typical acceptance criteria.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |

Linearity:

A calibration curve should be constructed by plotting the peak area of this compound against the concentration of the prepared standards. The linearity of the method should be evaluated by the correlation coefficient (r²).

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 1 - 100 | ≥ 0.999 |

Protocol Workflow

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Conclusion

The HPLC-UV method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. This protocol can be readily implemented in a quality control or research laboratory setting for the analysis of this compound in various samples. The method is specific, accurate, and precise, making it suitable for routine analysis.

References

- 1. This compound | 1221178-16-0 [chemicalbook.com]

- 2. kehuaai.com [kehuaai.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. [Chemical Constituents from Rhizome of Valeriana jatamansi] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Iridoids and sesquiterpenoids from Valeriana officinalis and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sesquiterpenoids and iridoid glycosides from Valeriana fauriei - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Dehydroborapetoside B using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Dehydroborapetoside B in biological matrices, specifically plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a diterpenoid glycoside isolated from the medicinal plant Tinospora crispa.[1] The increasing interest in the pharmacological properties of compounds from this plant necessitates robust and sensitive analytical methods for pharmacokinetic and drug metabolism studies. This protocol is based on established methodologies for the analysis of similar compounds, such as iridoid and diterpene glycosides, and provides a foundation for method development and validation.[2][3][4]

Introduction

This compound (Molecular Formula: C₂₇H₃₄O₁₂, Molecular Weight: 550.55 g/mol ) is a natural product with potential therapeutic applications.[5] Accurate quantification of this compound in biological samples is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this purpose. This application note details a proposed experimental workflow, from sample preparation to data acquisition and analysis.

Experimental Protocols

Sample Preparation

A protein precipitation method is recommended for the extraction of this compound from plasma samples due to its simplicity and efficiency.

-

Materials:

-

Blank plasma

-

This compound reference standard

-

Internal Standard (IS) - (Note: A stable isotope-labeled this compound would be ideal but is not commercially available. A structurally similar compound, such as Ginkgolide A , can be considered as an alternative IS. The selection and validation of the IS is a critical step in method development.)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Spike 100 µL of blank plasma with the appropriate concentrations of this compound for calibration curve and quality control (QC) samples.

-

Add 10 µL of the Internal Standard working solution to all samples (blanks, calibration standards, and QCs).

-

Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Method Development and Proposed Parameters

The following parameters are proposed based on typical methods for diterpene and iridoid glycosides and should be optimized during method development.

Table 1: Proposed Liquid Chromatography Parameters

| Parameter | Proposed Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Proposed Mass Spectrometry Parameters

| Parameter | Proposed Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | To be optimized (typically 20-40 V) |

| Collision Energy | To be optimized for each MRM transition |

Proposed MRM Transitions

The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. Based on the structure of this compound (a glycoside), the precursor ion is likely to be the protonated molecule [M+H]⁺ or an adduct such as [M+Na]⁺. Fragmentation will likely involve the loss of the sugar moiety.

Table 3: Theoretical MRM Transitions for this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Proposed | Notes |

| This compound | 551.2 | 389.1 | The precursor ion corresponds to [M+H]⁺. The proposed product ion corresponds to the loss of the glucose moiety (162 Da). Further fragmentation of the aglycone should be investigated for a confirmatory transition. |

| Ginkgolide A (IS) | 409.1 | 391.1, 335.1 | [M+H]⁺ as the precursor ion. Product ions are based on known fragmentation patterns of Ginkgolide A. |

Note: The optimal cone voltage and collision energy for each transition must be determined experimentally through infusion and tuning of the pure compound.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.